tert-butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide
Overview
Description
tert-Butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide: is a complex organic compound that features a benzimidazole moiety, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate typically involves multiple steps, starting with the preparation of the benzimidazole core.
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology and Medicine: The benzimidazole moiety is known for its biological activity, including anticancer, antiviral, and antimicrobial properties. This makes tert-butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate a potential candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including as a catalyst or intermediate in chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
6-tert-butyl-2-[4-(3-chloro-pyridin-2-yl)-2-methyl-piperazin-1-yl]-1H-benzoimidazole: Known for its potent TRPV1 antagonist activity.
Imidazole derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness: tert-Butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S.BrH/c1-13(2,3)18-11(17)7-19-12-15-9-5-4-8(14)6-10(9)16-12;/h4-6H,7H2,1-3H3,(H,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYWFXSKYCTLFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=NC2=C(N1)C=C(C=C2)Cl.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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